molecular formula C21H29N5O B1197215 7,8-Dnipo CAS No. 143394-68-7

7,8-Dnipo

Cat. No.: B1197215
CAS No.: 143394-68-7
M. Wt: 367.5 g/mol
InChI Key: KSNFSPWAGPTPTM-UHFFFAOYSA-N
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Description

7,8-Dihydroxyflavone (7,8-DHF) is a flavonoid derivative with two hydroxyl groups at the 7th and 8th positions of its flavone backbone. It has garnered significant attention for its role as a competitive inhibitor of pyridoxal phosphatase (PDXP), an enzyme regulating pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B4. By inhibiting PDXP, 7,8-DHF increases PLP levels in neurons, which is critical for neurotransmitter synthesis and cognitive function . Structural studies reveal that 7,8-DHF binds reversibly to PDXP with low micromolar affinity (IC₅₀ ≈ 5 µM), and its mechanism involves competitive inhibition at the enzyme's active site . However, its effects may involve off-target mechanisms, necessitating further investigation .

Properties

CAS No.

143394-68-7

Molecular Formula

C21H29N5O

Molecular Weight

367.5 g/mol

IUPAC Name

8-ethyl-4-propyl-2-(3-tricyclo[3.3.1.03,7]nonanyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one

InChI

InChI=1S/C21H29N5O/c1-3-5-25-18-16(17-22-15(4-2)11-26(17)20(25)27)23-19(24-18)21-9-12-6-13(10-21)8-14(21)7-12/h12-15,22H,3-11H2,1-2H3

InChI Key

KSNFSPWAGPTPTM-UHFFFAOYSA-N

SMILES

CCCN1C2=NC(=NC2=C3NC(CN3C1=O)CC)C45CC6CC(C4)CC5C6

Canonical SMILES

CCCN1C2=NC(=NC2=C3NC(CN3C1=O)CC)C45CC6CC(C4)CC5C6

Synonyms

7,8-dihydro-8-ethyl-2-(3-noradamantyl)-4-propyl-1H-imidazo(2,1-j)purin-5(4H)-one
7,8-DNIPO
KF 20274
KF 20274 hydrochloride, (+-)-isomer
KF 20274, (S)-isomer
KF-20274
KF20274

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

4’DMA-7,8-Dihydroxyflavone (4’DMA-7,8-DHF)

  • Structural Similarity: 4’DMA-7,8-DHF is a methylated derivative of 7,8-DHF, with a dimethylamino group at the 4’ position. This modification enhances its metabolic stability, as it converts to 7,8-DHF in vivo .
  • Functional Comparison : Both compounds activate similar pathways, including TrkB receptor signaling and PLP modulation. However, 4’DMA-7,8-DHF’s precursor properties may offer prolonged bioavailability compared to 7,8-DHF .
  • Research Gaps: No human trials exist for either compound, and their long-term safety profiles remain uncharacterized .

7-Hydroxycoumarin and 7,8-Dihydroxycoumarin Derivatives

  • Structural Similarity : These coumarin derivatives share hydroxyl groups at positions analogous to 7,8-DHF but lack the flavone backbone. For example, sulfonamide derivatives of 7,8-dihydroxycoumarin (e.g., compounds 5f and 5g) exhibit antioxidant and antimicrobial activities .
  • Functional Divergence : Unlike 7,8-DHF, these derivatives show minimal neuroprotective effects. Their primary applications are in combating oxidative stress (DPPH radical scavenging IC₅₀ ≈ 13.5 mM) and bacterial growth, highlighting divergent structure-activity relationships .

7,8-Benzoflavone

  • Structural Similarity : 7,8-Benzoflavone features a benzene ring fused to the flavone structure but lacks hydroxyl groups.
  • Functional Contrast : It enhances testosterone production in male rats via undefined mechanisms, differing entirely from 7,8-DHF’s neurological focus. Preliminary data suggest anti-inflammatory and anticancer properties, but these remain underexplored .

Marine Natural Products: (+)-7,8-Dihydroplakortide E

  • Structural Similarity: This plakortide from marine sponges shares a dihydroxy motif but possesses a complex polyketide structure distinct from flavonoids.
  • Its stereochemistry and lipophilic tail contribute to its bioactivity profile .

Data Table: Key Comparative Metrics

Compound Structure Class Key Functional Groups Primary Activity IC₅₀/EC₅₀ Applications References
7,8-DHF Flavonoid 7,8-dihydroxy PDXP inhibition, TrkB activation 5 µM (PDXP) Neuroprotection, cognitive enhancement
4’DMA-7,8-DHF Flavonoid derivative 7,8-dihydroxy, 4’-DMA Prodrug for 7,8-DHF N/A Preclinical neuroprotection
7,8-Dihydroxycoumarin Coumarin 7,8-dihydroxy Antioxidant, antimicrobial 13.5 mM (DPPH) Oxidative stress mitigation
7,8-Benzoflavone Flavonoid Fused benzene ring Testosterone enhancement N/A Reproductive health
(+)-7,8-Dihydroplakortide E Polyketide Dihydroxy, cyclic ether Antimalarial, cytotoxic Sub-µM (parasites) Infectious disease research

Mechanistic and Application Insights

  • Hydroxylation Position : The 7,8-dihydroxy configuration is critical for PDXP inhibition in 7,8-DHF, as seen in its co-crystal structure with the enzyme . Similarly, hydroxylation at analogous positions in efavirenz metabolites (e.g., (S)-7,8diOH EFV) determines their activity, though their targets differ .
  • Therapeutic Potential: While 7,8-DHF and 4’DMA-7,8-DHF focus on neurological disorders, structurally related compounds like 7,8-dihydroxycoumarin derivatives prioritize antimicrobial roles, underscoring the versatility of dihydroxy motifs in drug design .

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